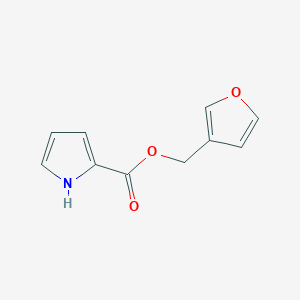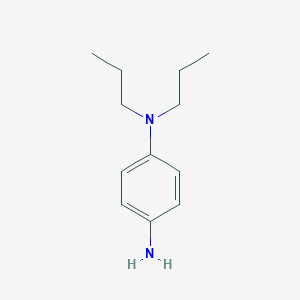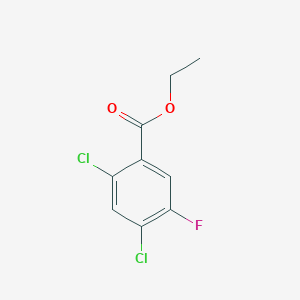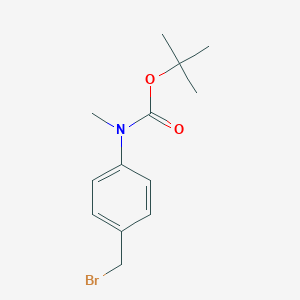
tert-Butyl (4-(bromométhyl)phényl)(méthyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate:
Applications De Recherche Scientifique
Chemistry: tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is widely used as a protecting group in peptide synthesis. It helps in stabilizing amino acids and peptides during the synthesis process .
Biology: In biological research, this compound is used to modify proteins and peptides, aiding in the study of protein functions and interactions .
Medicine: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including drugs that target specific enzymes and receptors .
Industry: In the industrial sector, tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is used in the production of agrochemicals and specialty chemicals .
Mécanisme D'action
Target of Action
It is used in the synthesis of various derivatives with potential applications as anti-hiv agents , indicating that it may interact with proteins or enzymes involved in the HIV replication cycle.
Mode of Action
It is used in the synthesis of n-boc-protected anilines , which suggests that it may act as a protecting group in organic synthesis, preventing unwanted reactions at the nitrogen atom during the synthesis of complex molecules.
Biochemical Pathways
It is used in the modification of 4,5,6,7-tetrabromobenzotriazole (tbb) derivatives to generate improved ck2 inhibitors . CK2 is a protein kinase involved in cell growth and proliferation, suggesting that this compound may influence these pathways.
Result of Action
Its use in the synthesis of various derivatives with potential applications as anti-hiv agents suggests that it may have antiviral effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate typically involves the reaction of methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate to introduce additional functional groups.
Reduction Reactions: Reduction of the carbamate group can be achieved using lithium aluminum hydride, leading to the formation of the corresponding amine[][6].
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethyl sulfoxide (DMSO), room temperature.
Oxidation: Potassium permanganate, water, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), reflux conditions.
Major Products:
Azide Derivatives: Formed from nucleophilic substitution.
Oxidized Products: Various oxidized derivatives depending on the extent of oxidation.
Amines: Resulting from the reduction of the carbamate group.
Comparaison Avec Des Composés Similaires
tert-Butyl (4-(bromomethyl)phenyl)carbamate: Similar structure but lacks the methyl group on the carbamate nitrogen.
tert-Butyl (4-(bromomethyl)benzyl)carbamate: Contains a benzyl group instead of a phenyl group.
Uniqueness: tert-Butyl (4-(bromomethyl)phenyl)(methyl)carbamate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Propriétés
IUPAC Name |
tert-butyl N-[4-(bromomethyl)phenyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBCEYQSLOZQTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168830-93-1 |
Source


|
| Record name | 168830-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

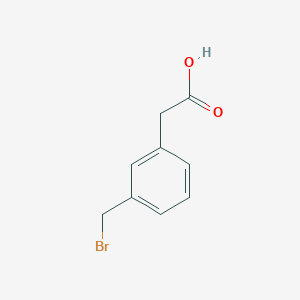
![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)
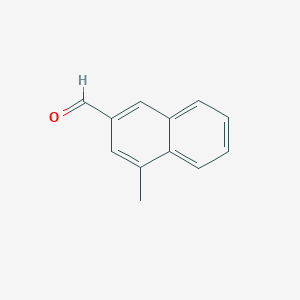
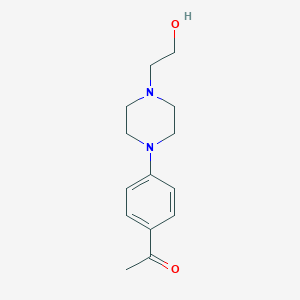
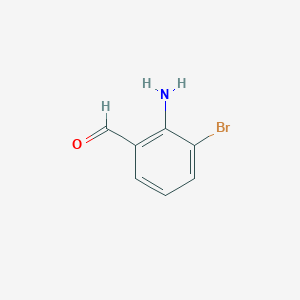
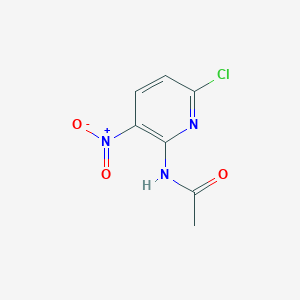
![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)
